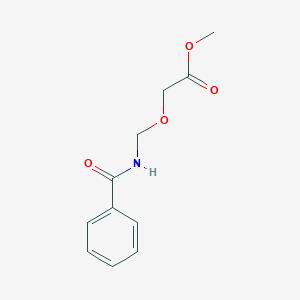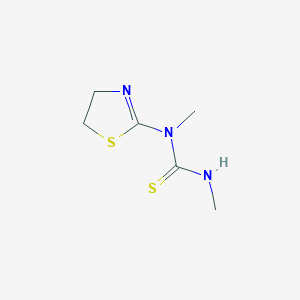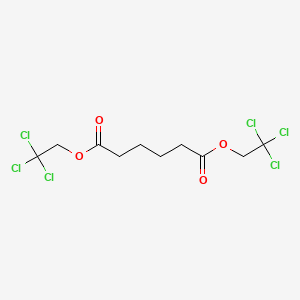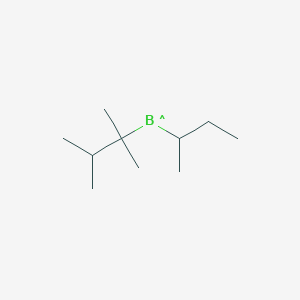
(Butan-2-yl)(2,3-dimethylbutan-2-yl)boranyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Butan-2-yl)(2,3-dimethylbutan-2-yl)boranyl is a boron-containing organic compound It is characterized by the presence of a boron atom bonded to two alkyl groups: butan-2-yl and 2,3-dimethylbutan-2-yl
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)(2,3-dimethylbutan-2-yl)boranyl typically involves the reaction of butan-2-ylboronic acid with 2,3-dimethylbutan-2-yl halide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
(Butan-2-yl)(2,3-dimethylbutan-2-yl)boranyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boron-containing group to a borohydride.
Substitution: The alkyl groups attached to the boron atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides.
Substitution: Various substituted boron compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Butan-2-yl)(2,3-dimethylbutan-2-yl)boranyl is used as a reagent in organic synthesis. It serves as a building block for the preparation of more complex boron-containing compounds, which are valuable in various synthetic pathways .
Biology and Medicine
Boron compounds are known for their unique pharmacological properties, including enzyme inhibition and anti-cancer activity .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as boron-doped polymers and ceramics. These materials exhibit enhanced mechanical and thermal properties, making them suitable for high-performance applications .
Wirkmechanismus
The mechanism of action of (Butan-2-yl)(2,3-dimethylbutan-2-yl)boranyl involves its interaction with molecular targets through its boron atom. Boron can form stable covalent bonds with various biomolecules, including proteins and nucleic acids. This interaction can modulate the activity of enzymes and other biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Butan-2-yl)(2,3-dimethylbutan-2-yl)amine: Similar structure but with an amine group instead of boron.
(Butan-2-yl)(2,3-dimethylbutan-2-yl)phosphine: Contains a phosphine group instead of boron.
(Butan-2-yl)(2,3-dimethylbutan-2-yl)silane: Contains a silicon atom instead of boron.
Uniqueness
(Butan-2-yl)(2,3-dimethylbutan-2-yl)boranyl is unique due to the presence of the boron atom, which imparts distinct chemical reactivity and biological activity. Boron-containing compounds are relatively rare compared to their carbon, nitrogen, and silicon analogs, making them valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
56118-54-8 |
|---|---|
Molekularformel |
C10H22B |
Molekulargewicht |
153.09 g/mol |
InChI |
InChI=1S/C10H22B/c1-7-9(4)11-10(5,6)8(2)3/h8-9H,7H2,1-6H3 |
InChI-Schlüssel |
PDZSWFDAJTXRCF-UHFFFAOYSA-N |
Kanonische SMILES |
[B](C(C)CC)C(C)(C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


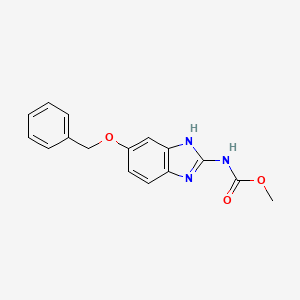
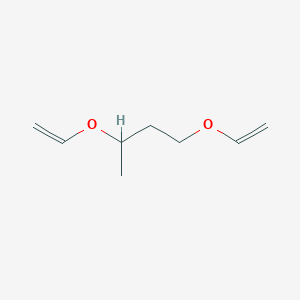
![N-[3-(Dimethylamino)propyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14630958.png)

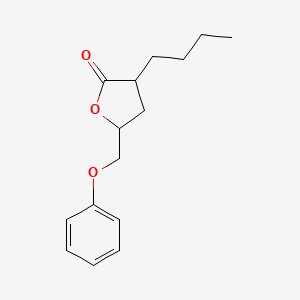
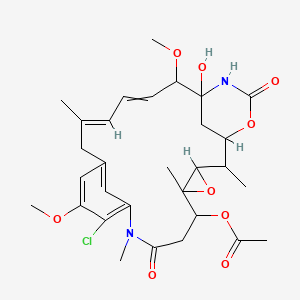

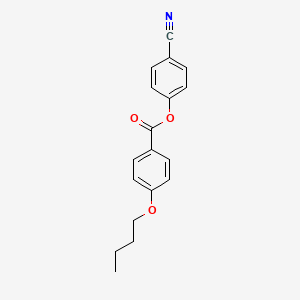
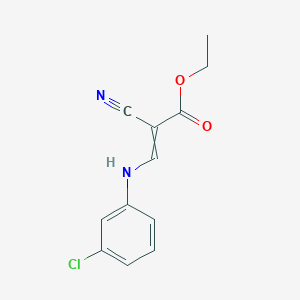
![Methyl 4-amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboximidoate](/img/structure/B14631002.png)
![N-Butyl-N-[4-(hydroxymethyl)-1,3-oxazol-2-YL]-2-methylpropanamide](/img/structure/B14631004.png)
